

Application Notes: BAY-405 in Combination with PD-L1 Checkpoint Inhibitors

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Compound of Interest

Compound Name: BAY-405
Cat. No.: B15614765

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Introduction

The advent of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has revolutionized cancer therapy. However, a significant number of patients do not respond to these therapies, prompting the search for combination strategies to enhance their efficacy. One promising approach is the combination of PD-L1 inhibitors with agents that target intracellular immune checkpoints. **BAY-405** is a potent and selective, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]

MAP4K1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR engagement, MAP4K1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a dampening of the T-cell response.[3][4] The tumor microenvironment often contains factors like PGE2 and TGF β , which can enhance MAP4K1 activity, further suppressing anti-tumor immunity.[1][2] By inhibiting MAP4K1, **BAY-405** enhances T-cell immunity and overcomes this suppression.[1][2]

The combination of **BAY-405** with a PD-L1 checkpoint inhibitor represents a complementary, dual-pronged attack on tumor-induced immune evasion. While PD-L1 blockade restores T-cell function by targeting the co-stimulatory signal (Signal 2), **BAY-405** enhances the primary TCR signal (Signal 1).[5] Preclinical studies have demonstrated that this combination results in a superior anti-tumor impact compared to either agent alone, highlighting its potential as a powerful immuno-oncology regimen.[1][2]

These application notes provide an overview of the preclinical data for **BAY-405** and detailed protocols for evaluating its combination with PD-L1 inhibitors in experimental settings.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for **BAY-405**.

Table 1: In Vitro Activity of **BAY-405**

Assay Type	Target/Endpoint	IC50 Value	Reference(s)
Binding Competition Assay	MAP4K1 (HPK1)	6 nM	[6]
Kinase Inhibitor Assay (10 μ M ATP)	MAP4K1 (HPK1)	11 nM	[5]
ATP Binding Competition Assay	MAP4K1 (HPK1)	6.2 nM	[5]
High ATP Kinase Activity Assay (1 mM ATP)	MAP4K1 (HPK1)	56 nM	[5]
Cellular Assay	SLP76 Phosphorylation	0.63 μ M	[5][6]

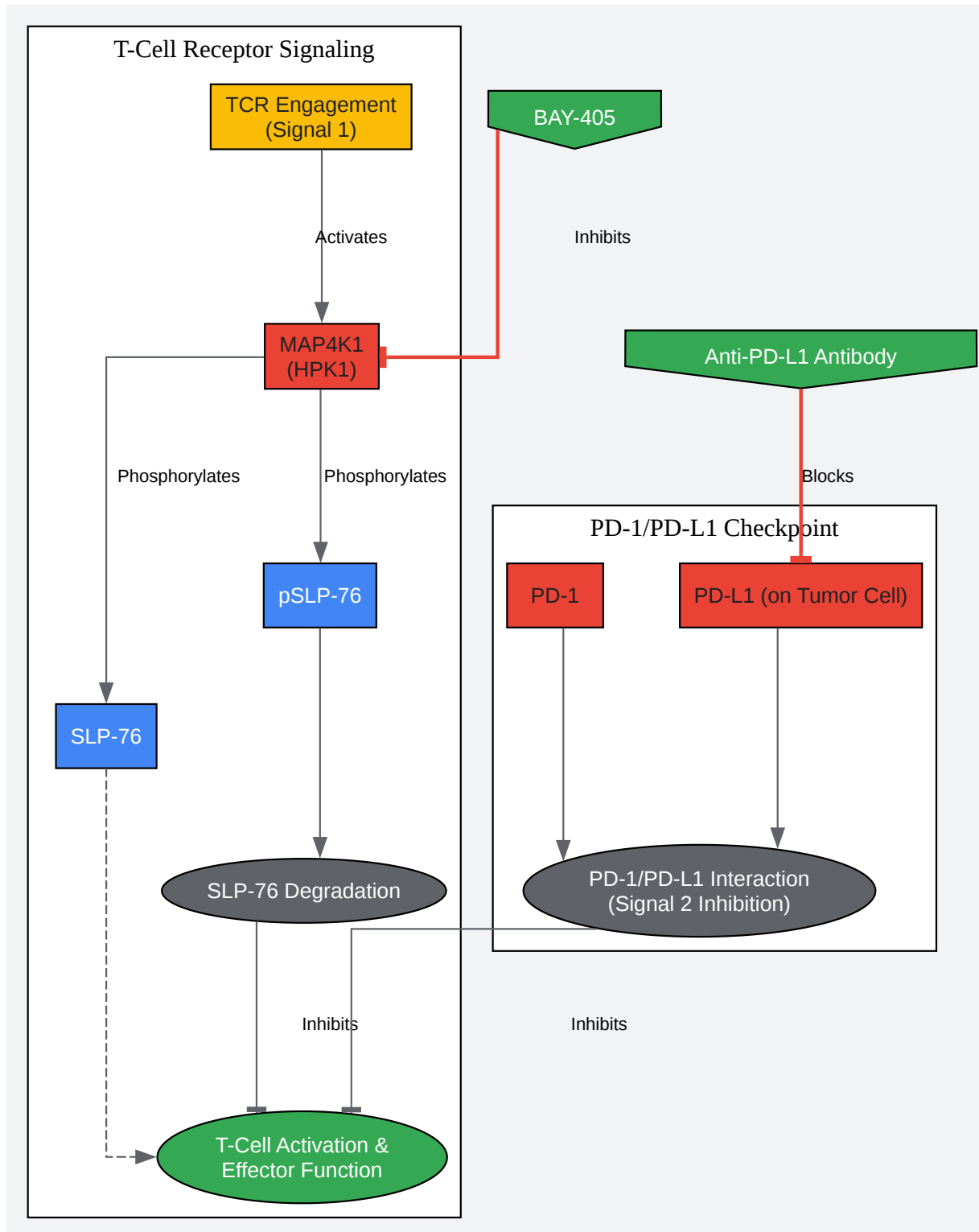
Table 2: Kinase Selectivity of **BAY-405**

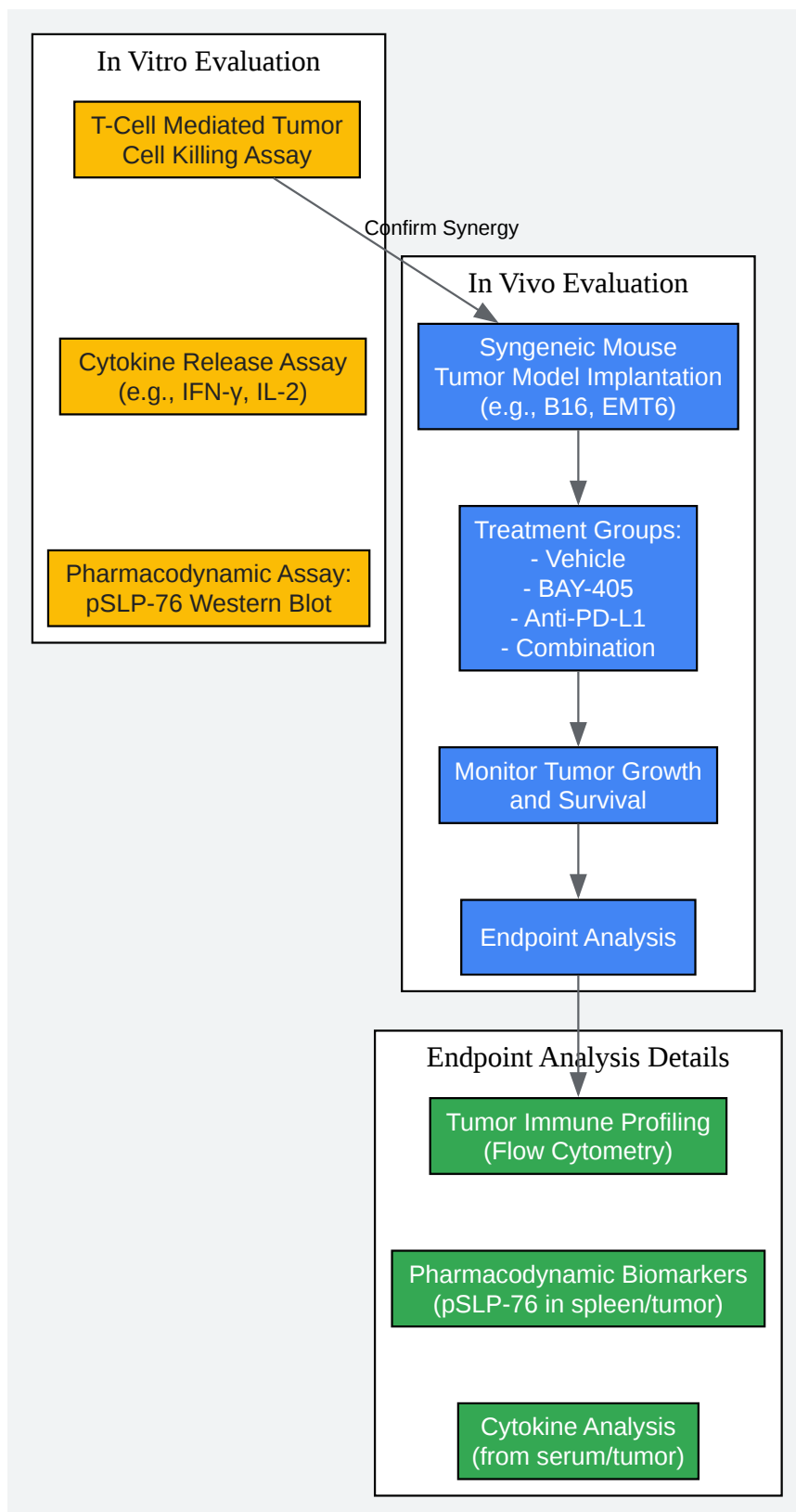
Parameter	Value	Reference(s)
ROCK2 Selectivity Ratio	130	[5]
Selectivity Score (S) against 373 kinases (80% inhibition at 1 μ M)	0.080	[5]

 Table 3: Preclinical In Vivo Efficacy of **BAY-405** and Anti-PD-L1 Combination

Tumor Model	Treatment Group	Outcome	Reference(s)
B16 Melanoma (Subcutaneous)	BAY-405 + Anti-PD-L1 Ab	More profound tumor-suppressive effect than single agents	[1]
B16 Melanoma (Lung Colonization)	BAY-405 + Anti-PD-L1 Ab	More profound tumor-suppressive effect than single agents	[1]
EMT6 Breast Cancer	BAY-405 (single agent)	Demonstrated anti-tumor efficacy	[1][6]

Visualized Pathways and Workflows





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References

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